3-(4-(哌啶-1-基磺酰)苯甲酰氨基)苯并呋喃-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

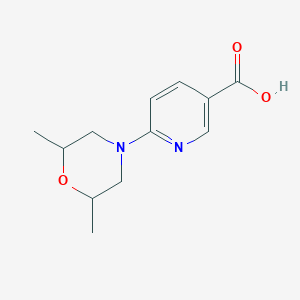

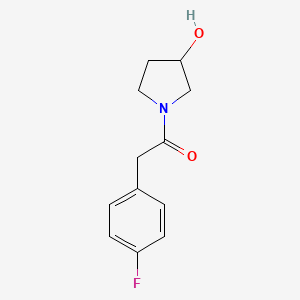

“3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” is a complex organic compound that contains several key structural components: a benzofuran ring, a piperidine ring, and a sulfonyl group . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Piperidines are also important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of benzofuran and piperidine derivatives has been a topic of interest in recent years . For benzofuran compounds, novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . For piperidine derivatives, recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” is complex, containing a benzofuran ring, a piperidine ring, and a sulfonyl group . Benzofuran is a heterocyclic compound with a fused five-membered and six-membered ring, where one of the five-membered ring atoms is oxygen . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involving benzofuran and piperidine derivatives are diverse and complex . For benzofuran compounds, a unique free radical cyclization cascade has been discovered, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . For piperidine derivatives, recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学研究应用

抗菌活性

与3-(4-(哌啶-1-基磺酰基)苯甲酰基)苯并呋喃-2-羧酰胺类似结构的哌啶衍生物在抗菌研究领域中具有重要应用。例如,使用哌啶合成的化合物显示出对革兰氏阴性和革兰氏阳性细菌具有显著的抗菌效果(Pouramiri, Kermani, & Khaleghi, 2017)。类似地,相关化合物的N-取代衍生物显示出中等到显著的抗菌活性(Khalid et al., 2016)。这些发现表明这类化合物在开发新的抗菌剂方面具有潜力。

新化合物的合成和表征

使用哌啶衍生物合成和表征新化合物的研究已被广泛进行。这包括各种苯酰胺及其金属配合物的合成,这些化合物已被分析其结构特征和潜在的抗菌活性(Khatiwora et al., 2013)。此外,研究还集中于合成具有哌啶衍生物的杂环化合物,这些化合物显示出有希望的抗微生物特性(Desai, Makwana, & Senta, 2016)。

潜在的抗精神病药物

哌啶衍生物也被探索其作为抗精神病药物的潜力。研究表明,这些化合物的某些杂环类似物在体外实验中表现出显著活性,并显示出作为抗精神病药物的潜力(Norman et al., 1996)。

镇痛和抗炎特性

对哌啶衍生物进行镇痛和抗炎特性的探索已导致各种化合物的合成。其中一些化合物在动物模型中显示出显著的减轻炎症和疼痛的功效,表明它们在治疗应用中具有潜力(Okunrobo & Usifoh, 2006)。

抗微生物活性

已合成并评估了哌啶衍生物的抗微生物活性。研究表明,这些化合物对细菌和真菌菌株表现出可变和适度的活性,表明它们在开发新的抗微生物剂方面具有潜力(Patel, Agravat, & Shaikh, 2011)。

未来方向

The future directions for research on “3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” could involve further exploration of its biological activities and potential applications in many aspects, given the strong biological activities of benzofuran compounds and the significant role of piperidine derivatives in the pharmaceutical industry . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c22-20(25)19-18(16-6-2-3-7-17(16)29-19)23-21(26)14-8-10-15(11-9-14)30(27,28)24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-13H2,(H2,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTLJSXCXNCHOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2468116.png)

![[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride](/img/structure/B2468119.png)

![4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide](/img/structure/B2468120.png)

![N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2468121.png)

![N-(2-chlorobenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2468123.png)

![3-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2468128.png)

![1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2468129.png)

![2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468130.png)

![[2-(Oxan-4-yl)-2-oxoethyl] benzoate](/img/structure/B2468132.png)